molecular formula C7H12N2 B14641561 1,2-Diethyl-1H-imidazole CAS No. 51807-53-5

1,2-Diethyl-1H-imidazole

Cat. No.: B14641561
CAS No.: 51807-53-5
M. Wt: 124.18 g/mol
InChI Key: OQSQRYMTDPLPNY-UHFFFAOYSA-N
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Description

1,2-Diethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound, with the molecular formula C7H12N2, is characterized by the presence of two ethyl groups attached to the nitrogen atoms in the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-1H-imidazole depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting molecular recognition and binding .

Comparison with Similar Compounds

    1,2-Dimethyl-1H-imidazole: Similar structure but with methyl groups instead of ethyl groups.

    1,2-Diethyl-4,5-dimethyl-1H-imidazole: Contains additional methyl groups on the imidazole ring.

    1-Ethyl-2-methyl-1H-imidazole: Contains one ethyl and one methyl group.

Uniqueness: 1,2-Diethyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups can affect the compound’s lipophilicity, steric properties, and ability to interact with molecular targets .

Biological Activity

1,2-Diethyl-1H-imidazole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms. The presence of ethyl groups enhances its lipophilicity and steric properties, which can influence its interaction with biological targets. Its general formula is C6H10N2C_6H_{10}N_2.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. This coordination is crucial for the inhibition or activation of specific enzymes involved in metabolic pathways.
  • Hydrogen Bonding : The compound can participate in hydrogen bonding and π-π interactions, facilitating molecular recognition and binding to biological macromolecules.
  • Antimicrobial Activity : this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi:

Pathogen TypeActivityReference
BacteriaEffective against Gram-positive and Gram-negative strains
FungiExhibits antifungal properties

Anticancer Activity

The compound has also been studied for its potential anticancer effects. A notable study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This suggests that this compound may serve as a lead compound in anticancer drug development .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Candida albicans, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.
  • Anticancer Research : Another study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM, indicating its potential as an anticancer agent .

Applications in Medicine and Industry

The biological activities of this compound suggest numerous applications:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties position it as a promising candidate for drug development aimed at treating infections and cancer.
  • Agricultural Chemicals : The compound's ability to inhibit microbial growth can be harnessed in developing agrochemicals.
  • Functional Materials : Its unique chemical structure allows it to be used in synthesizing various functional materials in industrial applications .

Properties

CAS No.

51807-53-5

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1,2-diethylimidazole

InChI

InChI=1S/C7H12N2/c1-3-7-8-5-6-9(7)4-2/h5-6H,3-4H2,1-2H3

InChI Key

OQSQRYMTDPLPNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC

Origin of Product

United States

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